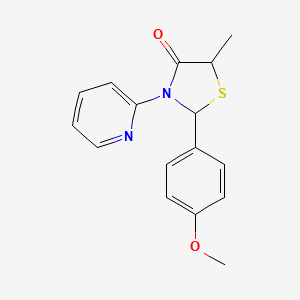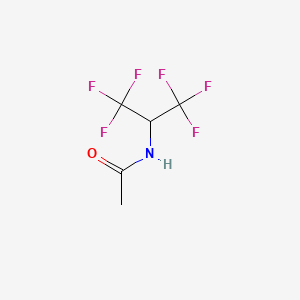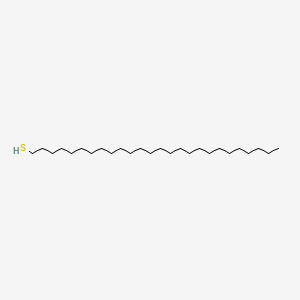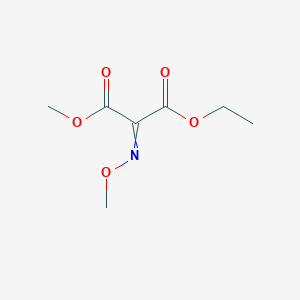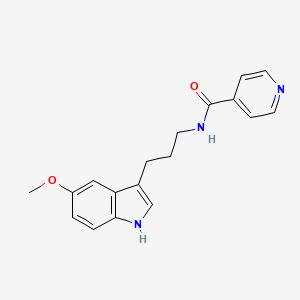
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is a compound that combines the structural features of isonicotinamide and 5-methoxyindole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the reaction of isonicotinamide with a 5-methoxyindole derivative. One common method is the condensation reaction between isonicotinamide and 3-(5-methoxy-3-indolyl)propylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mecanismo De Acción
The mechanism of action of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A related compound with a similar structure but lacking the indole moiety.
5-Methoxyindole: Shares the indole structure but lacks the isonicotinamide group.
Isonicotinic Acid: Similar to isonicotinamide but with a carboxylic acid group instead of an amide.
Uniqueness
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structural features of isonicotinamide and 5-methoxyindole. This combination allows it to exhibit properties of both parent compounds, making it versatile in various applications .
Propiedades
Número CAS |
72612-10-3 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-4-5-17-16(11-15)14(12-21-17)3-2-8-20-18(22)13-6-9-19-10-7-13/h4-7,9-12,21H,2-3,8H2,1H3,(H,20,22) |
Clave InChI |
LOBHEUKBDZAKFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


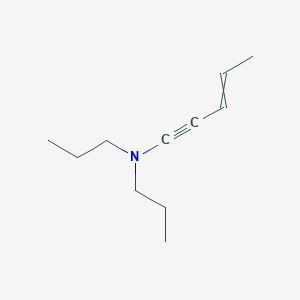
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
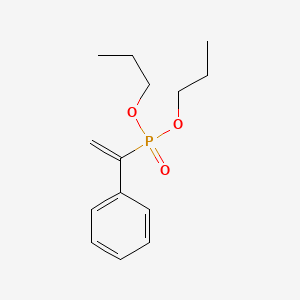
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
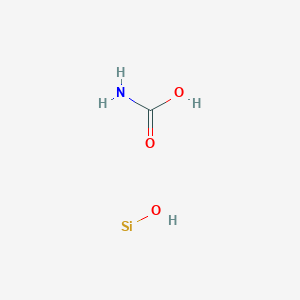
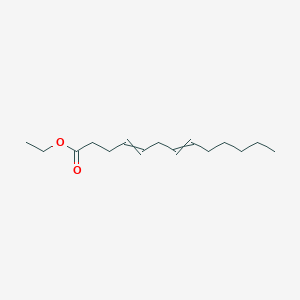
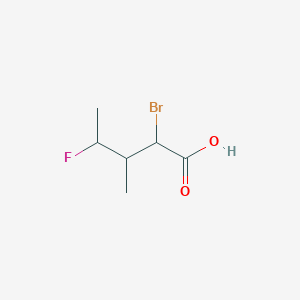
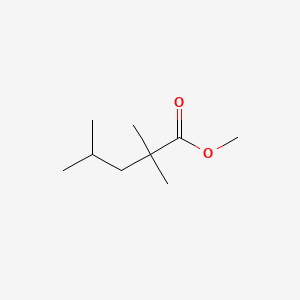
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
